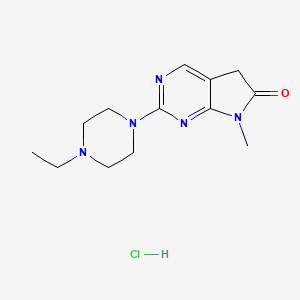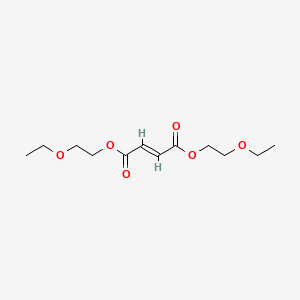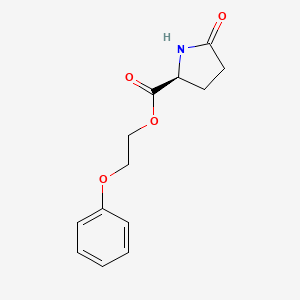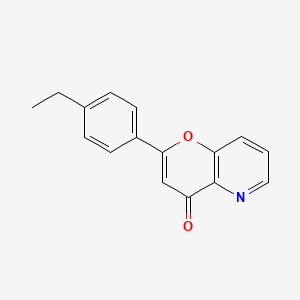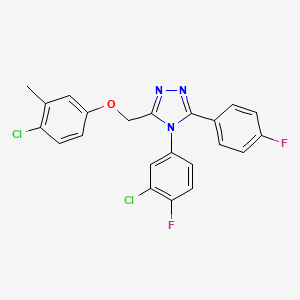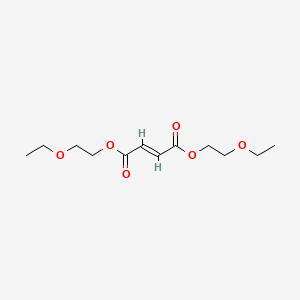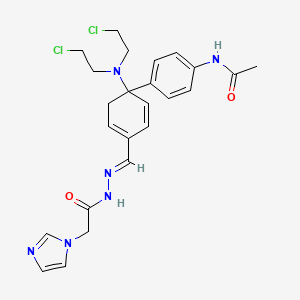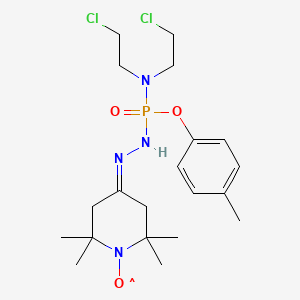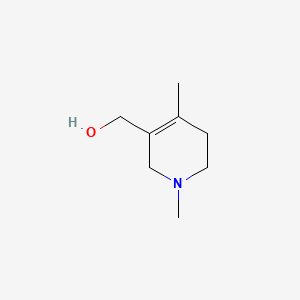![molecular formula C19H43NO9Si B12702795 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine CAS No. 87994-62-5](/img/structure/B12702795.png)
9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine: is a complex organosilicon compound known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine typically involves the reaction of appropriate silane precursors with ethylene glycol derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as platinum or palladium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the silicon atom or the nitrogen atom, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom, where different substituents can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various alcohols or ketones, while reduction can produce amines or silanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine is used as a precursor for the synthesis of advanced materials, including polymers and organosilicon compounds .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of silicon-based biochemistry and the development of silicon-containing biomolecules .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .
Industry: Industrially, this compound is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability .
Mecanismo De Acción
The mechanism of action of 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine involves its interaction with various molecular targets through its ether linkages and silicon atom. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
2-(2-Methoxyethoxy)ethanamine: This compound shares similar ether linkages but lacks the silicon atom, resulting in different chemical properties.
2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalaldehyde: This compound has multiple ether linkages but a different core structure, leading to distinct applications.
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene: Similar in having multiple ether linkages but differs in its aromatic core structure.
Uniqueness: The presence of a silicon atom in 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine imparts unique chemical and physical properties, such as enhanced thermal stability and the ability to form stable complexes with various molecules. These properties distinguish it from other similar compounds and make it valuable in diverse applications .
Propiedades
Número CAS |
87994-62-5 |
|---|---|
Fórmula molecular |
C19H43NO9Si |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N-methyl-3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C19H43NO9Si/c1-20-6-5-19-30(27-16-13-24-10-7-21-2,28-17-14-25-11-8-22-3)29-18-15-26-12-9-23-4/h20H,5-19H2,1-4H3 |
Clave InChI |
DRGOPUOUFJYCRI-UHFFFAOYSA-N |
SMILES canónico |
CNCCC[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




